molecular formula C15H21NO5 B14039338 (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid

Cat. No.: B14039338
M. Wt: 295.33 g/mol
InChI Key: DAAOQJIXZNKBDE-NSHDSACASA-N
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Description

(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxy group on the aromatic ring, and a methyl group at the meta position relative to the hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group of the starting material, (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of a catalyst like sulfuric acid.

    Amidation: The carboxylic acid group can react with amines to form amides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Common Reagents and Conditions

    Trifluoroacetic acid: Used for deprotection of the Boc group.

    Sulfuric acid: Used as a catalyst for esterification reactions.

    N,N’-dicyclohexylcarbodiimide: Used as a coupling agent for amidation reactions.

Major Products Formed

    Free amino acid: Formed after deprotection of the Boc group.

    Esters: Formed from esterification reactions.

    Amides: Formed from amidation reactions.

Scientific Research Applications

(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid has several scientific research applications, including:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications.

    Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Mechanism of Action

The mechanism of action of (S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Boc-amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the methyl group on the aromatic ring.

    (S)-2-Boc-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid: Has the hydroxy and methyl groups in different positions on the aromatic ring.

Uniqueness

(S)-2-Boc-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid is unique due to the specific positioning of the hydroxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2S)-3-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-9-7-10(5-6-12(9)17)8-11(13(18)19)16-14(20)21-15(2,3)4/h5-7,11,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1

InChI Key

DAAOQJIXZNKBDE-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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